



# Application Note: Cytotoxicity of Levobupivacaine in SH-SY5Y Neuroblastoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Levobupivacaine				
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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for assessing the cytotoxicity of **levobupivacaine**, a long-acting amide local anesthetic, using the SH-SY5Y human neuroblastoma cell line. SH-SY5Y cells are a well-established in vitro model for neurotoxicity studies due to their human origin and neuronal characteristics.[1][2] The protocols herein cover essential assays for quantifying cell viability (MTT assay), cell membrane integrity (LDH assay), and apoptosis (Annexin V/PI staining and Caspase-3/7 activity). Furthermore, this note presents a summary of expected quantitative data and visual representations of the experimental workflow and the key signaling pathways implicated in local anesthetic-induced neurotoxicity.

#### Introduction

**Levobupivacaine** is the (S)-enantiomer of bupivacaine and is widely used for local and regional anesthesia.[3] While generally safe, local anesthetics can exhibit dose-dependent neurotoxicity, a critical concern in clinical practice.[4] Understanding the cytotoxic effects and the underlying molecular mechanisms is crucial for drug development and ensuring patient safety. The SH-SY5Y human neuroblastoma cell line serves as an excellent model for these investigations as it can be differentiated into a more mature neuronal phenotype and is susceptible to neurotoxins.[1][5]



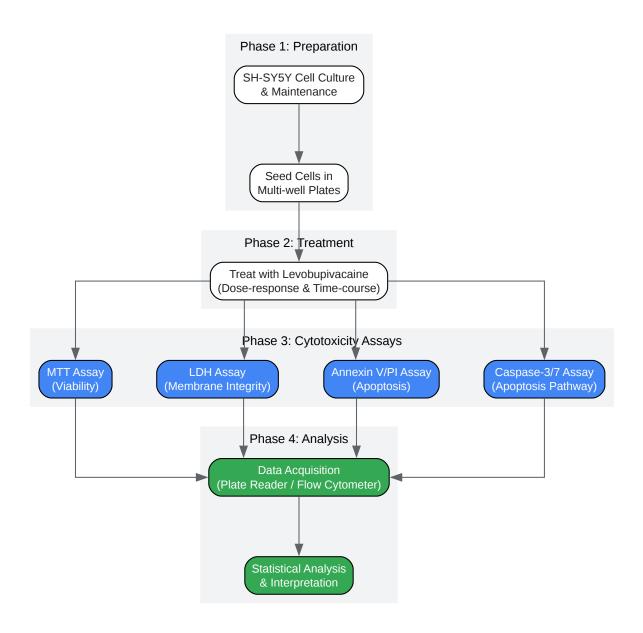
This application note outlines a suite of standard assays to comprehensively evaluate the cytotoxic profile of **levobupivacaine** on SH-SY5Y cells. These assays measure distinct cellular events:

- MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic activity and cell viability.[6]
- LDH Assay: Quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane damage, indicating necrosis or late apoptosis.
   [7][8]
- Annexin V/PI Assay: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.[9][10]
- Caspase-3/7 Assay: Measures the activity of key executioner caspases, which are central to the apoptotic cascade.[11][12]

### **Experimental Workflow**

The overall process for assessing **levobupivacaine** cytotoxicity involves sequential steps from cell culture preparation to data analysis.





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Caption: General experimental workflow for cytotoxicity assessment.

# Detailed Protocols SH-SY5Y Cell Culture and Maintenance



- Growth Medium: Prepare a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[13]
- Culturing: Culture cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
   Refresh the growth medium every 2-3 days.[1]
- Passaging: When cells reach 80-90% confluency, aspirate the medium, wash once with sterile PBS, and add 2-3 mL of 0.25% Trypsin-EDTA. Incubate for 2-5 minutes at 37°C until cells detach.[5][13]
- Neutralization: Add 7-8 mL of complete growth medium to neutralize the trypsin.
- Subculture: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in fresh medium and re-plate at a ratio of 1:3 to 1:6.[14]

#### **Protocol: MTT Assay (Cell Viability)**

This protocol is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6]

- Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10<sup>4</sup> to 2 x 10<sup>4</sup> cells/well in 100 μL of growth medium. Incubate for 24 hours.[15]
- Treatment: Prepare serial dilutions of levobupivacaine in culture medium. Replace the old medium with 100 μL of medium containing the desired concentrations of the drug. Include untreated control wells.
- Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C.
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.[6]
- Solubilization: Aspirate the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
- Measurement: Read the absorbance at 570 nm using a microplate reader.



Calculation: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells)
 x 100.

#### **Protocol: LDH Cytotoxicity Assay (Membrane Integrity)**

This assay quantifies LDH released from damaged cells into the supernatant.[16]

- Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol. Prepare three sets of controls: (1) Vehicle Control (spontaneous LDH release), (2) Positive Control (maximum LDH release, by adding lysis buffer 1 hour before the end of incubation), and (3) Medium Background.
- Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50  $\mu$ L of the supernatant from each well to a new flat-bottom 96-well plate.
- Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from kits ab65393 or MAK066).[17] Add 50 μL of the reaction mixture to each well containing the supernatant.
- Incubation: Incubate for 30 minutes at room temperature, protected from light.[8]
- Measurement: Add 50  $\mu$ L of stop solution if required by the kit. Measure the absorbance at 490 nm.
- Calculation: Cytotoxicity (%) = [(Treated Vehicle Control) / (Positive Control Vehicle Control)] x 100.

#### Protocol: Annexin V-FITC / PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[9][10][18]

- Cell Seeding and Treatment: Seed 1-5 x 10<sup>5</sup> cells in 6-well plates. After 24 hours, treat with **levobupivacaine** for the desired duration.
- Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the combined cell suspension at 300 x g for 5 minutes.



- Washing: Wash the cell pellet twice with cold PBS.
- Resuspension: Resuspend the cells in 100 μL of 1X Annexin V Binding Buffer.[19]
- Staining: Add 5 μL of FITC-conjugated Annexin V and 5 μL of Propidium Iodide (PI) solution.
   [9][20]
- Incubation: Incubate for 15-20 minutes at room temperature in the dark.[9][18]
- Analysis: Add 400 μL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

#### **Protocol: Caspase-3/7 Activity Assay**

This assay measures the activity of executioner caspases 3 and 7 using a fluorogenic or luminogenic substrate (e.g., DEVD sequence).[11][12]

- Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate (for luminescence) or a black-walled plate (for fluorescence) at 2 x 10<sup>4</sup> cells/well. Treat with levobupivacaine as described previously.
- Reagent Preparation: Prepare the Caspase-Glo® 3/7 or equivalent reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.[21]
- Assay: Remove the plate from the incubator and allow it to cool to room temperature. Add a
  volume of caspase reagent equal to the volume of culture medium in each well (e.g., 100
  μL).
- Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.
- Measurement: Read the luminescence or fluorescence using a microplate reader. The signal is proportional to the amount of active caspase-3/7.

#### **Data Presentation**

Quantitative data from cytotoxicity experiments should be organized for clear interpretation. The following tables provide an example structure based on published data for the related



compound, bupivacaine, in SH-SY5Y cells.

Table 1: Effect of Bupivacaine on SH-SY5Y Cell Viability (MTT/CCK-8 Assay)

Concentration (mM)	Treatment Time (h)	Cell Viability (% of Control)	Reference
0.5	48	~85%	[22]
0.6	48	~75%	[22]
0.8	48	~60%	[22]
1.0	24	26 ± 5%	[23]

| 1.0 | 48 | ~45% |[22] |

Table 2: Effect of Bupivacaine on Membrane Integrity and Apoptosis in SH-SY5Y Cells

Concentration (mM)	Treatment Time (h)	LDH Release (% of Max)	Apoptosis Rate (%)	Reference
1.0	6	20.7 ± 2.1%	N/A	[23]
1.0	12	27.1 ± 2.8%	N/A	[23]
1.0	24	31.3 ± 2.9%	41.6 ± 2.3%	[23]
0.8	48	N/A	~35%	[22]

| 1.0 | 48 | N/A | ~50% |[22] |

Note: Data is for bupivacaine and serves as a representative example. Researchers should generate specific data for **levobupivacaine**.

### **Potential Signaling Pathway**

Local anesthetic-induced neurotoxicity often involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. This can be triggered by the inhibition of pro-survival signaling cascades like the PI3K/Akt pathway.[4][24][25]



Caption: Proposed signaling pathway for levobupivacaine neurotoxicity.

**Levobupivacaine** may inhibit the PI3K/Akt survival pathway, leading to a downstream decrease in the expression or activity of anti-apoptotic proteins like BcI-2.[24][26] This shifts the balance in favor of pro-apoptotic proteins such as Bax, which permeabilizes the mitochondrial outer membrane, causing the release of cytochrome c.[4] Cytochrome c then activates the caspase cascade, beginning with initiator caspase-9 and culminating in the activation of executioner caspase-3, leading to programmed cell death.[4]

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- To cite this document: BenchChem. [Application Note: Cytotoxicity of Levobupivacaine in SH-SY5Y Neuroblastoma Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b138063#cytotoxicity-assay-of-levobupivacaine-in-sh-sy5y-neuroblastoma-cells]

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